molecular formula C9H12N2O3S B11996398 N-methyl-4-[(methylamino)sulfonyl]benzamide

N-methyl-4-[(methylamino)sulfonyl]benzamide

Cat. No.: B11996398
M. Wt: 228.27 g/mol
InChI Key: MTHBWQDUOHXEFC-UHFFFAOYSA-N
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Description

N-methyl-4-[(methylamino)sulfonyl]benzamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.272 g/mol . It is a benzamide derivative that contains both methyl and sulfonyl functional groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(methylamino)sulfonyl]benzamide typically involves the reaction of 4-aminobenzamide with methylamine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(methylamino)sulfonyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-4-[(methylamino)sulfonyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-4-[(methylamino)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-[(methylamino)sulfonyl]benzamide is unique due to the presence of both the methylamino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-methyl-4-(methylsulfamoyl)benzamide

InChI

InChI=1S/C9H12N2O3S/c1-10-9(12)7-3-5-8(6-4-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12)

InChI Key

MTHBWQDUOHXEFC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)NC

Origin of Product

United States

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